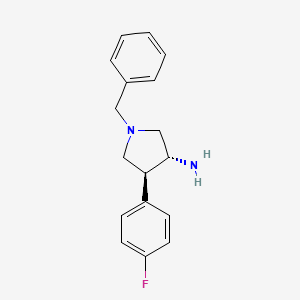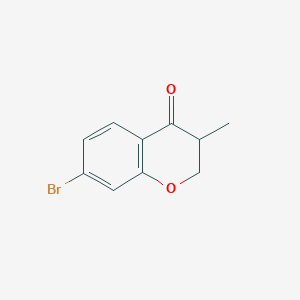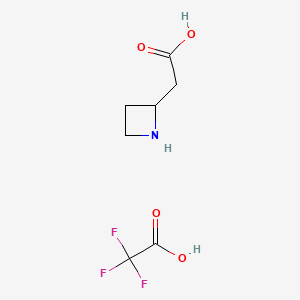
2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid is a chemical compound that belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cycloaddition of azetidin-2-yl derivatives with trifluoroacetic acid derivatives. The reaction conditions may include the use of catalysts, such as iodine, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, such as antimicrobial properties, making it useful in studying biological systems.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Azetidin-2-ones
Trifluoroacetic acid derivatives
Other azetidine derivatives
Properties
Molecular Formula |
C7H10F3NO4 |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-(azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |
InChI Key |
XCHPWDWSDGUIED-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


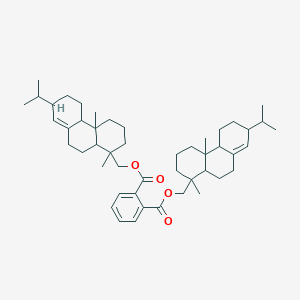
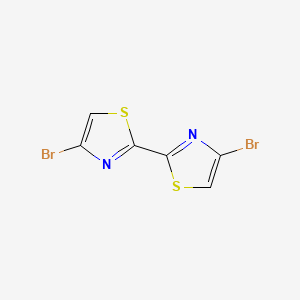
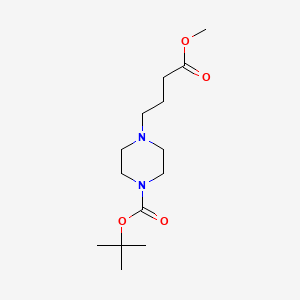

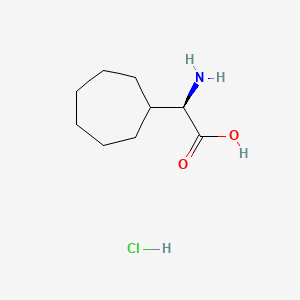

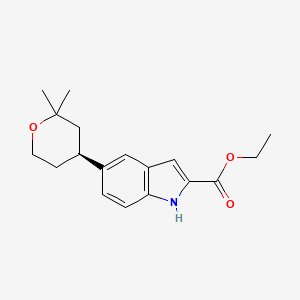

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
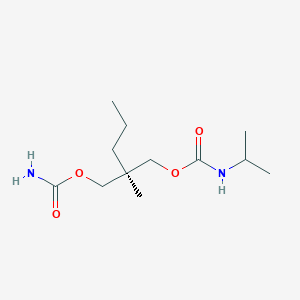

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
